1-(2-bromoethyl)-5-chloro-1H-indole
Overview
Description
1-(2-bromoethyl)-5-chloro-1H-indole is an organic compound belonging to the indole family, characterized by the presence of a bromine atom attached to an ethyl group and a chlorine atom attached to the indole ring. Indole derivatives are significant in various fields due to their biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-bromoethyl)-5-chloro-1H-indole typically involves the bromination of 5-chloroindole followed by the alkylation of the resulting compound. One common method includes the reaction of 5-chloroindole with N-bromosuccinimide (NBS) in the presence of a radical initiator to introduce the bromine atom at the ethyl position . The reaction is usually carried out in an inert solvent such as carbon tetrachloride or dichloromethane at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(2-bromoethyl)-5-chloro-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under mild conditions.
Oxidation and Reduction: The indole ring can be oxidized or reduced using specific reagents to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 1-(2-aminoethyl)-5-chloroindole, while oxidation can produce 5-chloroindole-2-carboxylic acid.
Scientific Research Applications
1-(2-bromoethyl)-5-chloro-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules that target specific biological pathways.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-bromoethyl)-5-chloro-1H-indole involves its interaction with specific molecular targets. The bromine and chlorine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins or DNA. This interaction can disrupt normal cellular functions, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-Bromoethyl)-indole: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
5-Chloroindole: Lacks the bromine atom, limiting its use in alkylation reactions.
1-(2-Chloroethyl)-5-chloroindole: Similar structure but with a chlorine atom instead of bromine, affecting its reactivity and biological properties.
Uniqueness
1-(2-bromoethyl)-5-chloro-1H-indole is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
1-(2-bromoethyl)-5-chloroindole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrClN/c11-4-6-13-5-3-8-7-9(12)1-2-10(8)13/h1-3,5,7H,4,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXVZXEIICYSHPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2CCBr)C=C1Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.54 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169674-07-1 | |
Record name | 1-(2-bromoethyl)-5-chloro-1H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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